4-(1-ethylpyrazol-3-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid
Overview
Description
2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is a complex heterocyclic compound that features a unique arrangement of pyrazole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid typically involves multi-step reactions starting from simpler heterocyclic precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may begin with the formation of a pyrazole ring through cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent reactions to introduce the pyrimidine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the pyrazole and pyrimidine rings but with different connectivity
Uniqueness
2-(1-ethyl-1H-pyrazol-3-yl)-8,10-dimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1-ethylpyrazol-3-yl)-11,13-dimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-4-22-6-5-11(20-22)12-8-13(17(24)25)23-16(19-12)14-9(2)7-10(3)18-15(14)21-23/h5-8H,4H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIYELLWQQAGAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C4C(=CC(=NC4=NN3C(=C2)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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